1,5-Dichloro-2,4-dimethylbenzene

Description

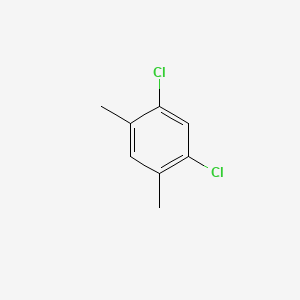

1,5-Dichloro-2,4-dimethylbenzene is an organic compound belonging to the family of halogenated aromatic hydrocarbons. Its structure consists of a central benzene (B151609) ring substituted with two chlorine atoms and two methyl groups at the 1, 5, and 2, 4 positions, respectively. This specific arrangement of substituents dictates its chemical properties and differentiates it from its various isomers. The molecular formula for this compound is C8H8Cl2. lookchem.comnih.gov

As a chlorinated aromatic hydrocarbon, this compound is a synthetic compound and is noted as a rare or unique chemical available for early discovery research. sigmaaldrich.com Its key identifiers and physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 2084-45-9 lookchem.com |

| Molecular Formula | C8H8Cl2 lookchem.com |

| Molecular Weight | 175.058 g/mol lookchem.com |

| Synonyms | Benzene, 1,5-dichloro-2,4-dimethyl- |

| European Community (EC) Number | 683-545-2 lookchem.com |

| DSSTox Substance ID | DTXSID60400284 lookchem.comepa.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPXVPWDXSCTBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400284 | |

| Record name | 1,5-dichloro-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2084-45-9 | |

| Record name | 1,5-dichloro-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-DICHLORO-2,4-DIMETHYL-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Chemistry Studies

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in building a foundational understanding of the molecular properties of 1,5-dichloro-2,4-dimethylbenzene. These methods allow for the detailed exploration of the molecule's potential energy surface, electronic landscape, and the energetics of chemical reactions.

Geometry Optimization and Potential Energy Surface Analysis

The starting point for most quantum chemical investigations is the determination of the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. This yields crucial information about bond lengths, bond angles, and dihedral angles.

The potential energy surface (PES) is a multidimensional landscape that maps the energy of the molecule as a function of its geometry. By exploring the PES, chemists can identify not only the ground state geometry but also various local minima (other stable isomers or conformers) and the transition states that connect them. This analysis is vital for understanding the molecule's flexibility and the feasibility of conformational changes.

Interactive Table: Illustrative Optimized Geometric Parameters for a Dichlorodimethylbenzene Isomer (Generic) Note: This table presents typical bond lengths and angles for a dichlorodimethylbenzene isomer based on general principles of computational chemistry. Specific values for this compound would require dedicated calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Illustrative) |

| Bond Length | C | C (aromatic) | ~1.40 Å | |

| Bond Length | C | H (aromatic) | ~1.08 Å | |

| Bond Length | C | Cl | ~1.74 Å | |

| Bond Length | C (aromatic) | C (methyl) | ~1.51 Å | |

| Bond Length | C (methyl) | H | ~1.09 Å | |

| Bond Angle | C | C | C (aromatic) | ~120° |

| Bond Angle | Cl | C | C | ~120° |

| Bond Angle | H | C (methyl) | C (aromatic) | ~109.5° |

Electronic Structure Analysis (e.g., LUMO Coefficients, Atomic Charges)

Understanding the electronic structure of this compound is key to predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

Analysis of the LUMO coefficients can reveal the most probable sites for nucleophilic attack. Atoms with larger LUMO coefficients are more susceptible to attack by electron-rich species. Conversely, the distribution of atomic charges, often calculated using methods like Mulliken population analysis, can indicate the electrostatic potential of the molecule. The chlorine and methyl substituents significantly influence the charge distribution on the benzene (B151609) ring, affecting its reactivity towards electrophilic and nucleophilic reagents.

Interactive Table: Illustrative Electronic Properties for a Dichlorodimethylbenzene Isomer (Generic) Note: The following values are illustrative and represent typical ranges for similar molecules. Specific calculations are needed for this compound.

| Property | Value (Illustrative) | Unit |

| HOMO Energy | -8.5 to -9.5 | eV |

| LUMO Energy | -0.5 to -1.5 | eV |

| HOMO-LUMO Gap | 7.5 to 8.5 | eV |

| Dipole Moment | 1.5 to 2.5 | Debye |

Transition State Calculations for Reaction Pathway Elucidation

To understand how this compound might transform chemically, for instance, through degradation processes, it is crucial to identify the transition states of potential reactions. A transition state represents the highest energy point along a reaction coordinate and is a critical bottleneck for the reaction.

Computational methods can be used to locate these transition state structures and calculate their energies. This information allows for the determination of the activation energy of a reaction, which is a key factor in determining its rate. For this compound, transition state calculations could be employed to study mechanisms such as dechlorination, oxidation of the methyl groups, or hydroxylation of the aromatic ring. These calculations are essential for elucidating the most likely degradation pathways.

Predictive Modeling for Environmental and Chemical Behavior

Predictive modeling leverages computational tools to forecast the behavior of this compound in the environment and in chemical processes. These models can simulate complex scenarios and provide insights that guide experimental studies and risk assessment.

Mechanistic Pathway Predictions through Computational Simulations

Computational simulations can be used to predict the plausible metabolic and degradation pathways of this compound. By combining quantum chemical calculations of reaction energetics with knowledge-based systems, it is possible to map out potential transformation routes. For example, the initial steps of microbial degradation often involve oxidation. Computational models can predict the most likely sites of initial attack by oxidative enzymes, such as dioxygenases, by evaluating the activation energies for different reaction pathways.

Environmental Fate Modeling and Biodegradation Prediction Algorithms

The environmental fate of a chemical describes its transport, transformation, and distribution in different environmental compartments such as air, water, soil, and biota. Environmental fate models, such as fugacity-based models, use the physicochemical properties of a compound to predict its partitioning and persistence in the environment.

Biodegradation is a key process that determines the environmental persistence of organic compounds. psu.edu Biodegradation prediction algorithms, such as those available in the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD), use a rule-based approach to predict plausible microbial catabolic pathways. psu.edunih.govresearchgate.netnih.gov These systems contain a vast library of known biotransformation reactions and can predict the likely degradation products of a given compound. For this compound, such algorithms would likely predict initial attack by dioxygenase enzymes, leading to the formation of a dichlorodimethylcatechol, which would then undergo further degradation. psu.edu The predictions from these models are valuable for assessing the potential for natural attenuation of this compound in contaminated environments.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation Science

Chromatography is indispensable for separating 1,5-dichloro-2,4-dimethylbenzene from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity.

Gas Chromatography (GC) for Reaction Monitoring and Product Yield Determination

Gas chromatography is a primary technique for monitoring the progress of reactions that synthesize this compound and for quantifying its yield. In a typical application, a capillary column with a non-polar stationary phase would be used, given the non-polar nature of the analyte.

The process would involve injecting a small sample of the reaction mixture into the GC instrument, where it is vaporized. An inert carrier gas, such as helium or nitrogen, carries the vaporized components through the column. Separation is achieved based on the differential partitioning of the compounds between the stationary phase and the mobile gas phase, which is influenced by their boiling points and affinity for the stationary phase. Compounds with lower boiling points and less interaction with the column elute faster.

By running samples at various time points during a synthesis, researchers can track the depletion of starting materials and the appearance of the this compound product. After the reaction is complete, GC analysis with an internal standard allows for the precise calculation of the product yield. For comparison, a related isomer, 1,2-dichloro-4,5-dimethylbenzene (B1626589), has a reported Kovats retention index of 1270 on a standard non-polar column, indicating the elution behavior expected for such dichlorinated xylene isomers. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Preparative Separations

High-Performance Liquid Chromatography (HPLC) serves as a powerful tool for non-volatile compounds or those that are thermally unstable. For this compound, reversed-phase HPLC would be the method of choice for purity analysis.

In this mode, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation principle relies on hydrophobic interactions; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. A UV detector would be highly effective for detection, as the benzene (B151609) ring of the compound absorbs UV light.

By analyzing a purified sample, HPLC can generate a purity profile, where the main product peak's area percentage represents the purity level. This method is highly sensitive to even trace amounts of impurities. Furthermore, the principles of this analytical separation can be scaled up to preparative HPLC, which uses larger columns to physically separate and purify gram-scale quantities of the target compound from a mixture.

Spectroscopic Characterization Methodologies

Spectroscopy provides the definitive structural evidence for the synthesized this compound, confirming that the desired molecule has been formed.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. This results in a unique spectral fingerprint of the molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its specific structural features.

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak |

| Aliphatic C-H Stretch (from -CH₃) | 3000 - 2850 | Medium |

| C-C Ring Stretch (Aromatic) | 1600 & 1475 | Medium |

| C-H Bend (from -CH₃) | ~1450 & ~1380 | Medium |

| C-Cl Stretch | 850 - 550 | Strong |

| C-H Out-of-Plane Bend (Aromatic) | 900 - 675 | Strong |

The pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region would be particularly diagnostic for the 1,2,3,5-tetrasubstituted benzene ring pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Due to the molecule's symmetry, the spectrum would be relatively simple.

Aromatic Protons: There are two chemically equivalent aromatic protons (at C3 and C6). They would appear as a single signal (a singlet) in the aromatic region, typically between 7.0 and 7.5 ppm. The singlet nature arises because they have no adjacent protons to couple with.

Methyl Protons: There are two distinct methyl groups (at C2 and C4). The protons of the C2-methyl group are adjacent to a chlorine atom, while the protons of the C4-methyl group are flanked by a chlorine and a hydrogen-bearing carbon. These different chemical environments would result in two separate singlets in the aliphatic region, likely between 2.2 and 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of unique carbon environments in the molecule. Based on its structure, this compound has 8 carbon atoms but only 5 unique carbon environments due to symmetry.

Aromatic Carbons: Four signals would appear in the aromatic region (typically 120-150 ppm): one for the two equivalent carbons bearing hydrogen (C3 and C6), one for the two equivalent carbons bearing chlorine (C1 and C5), one for the carbon bearing the C2-methyl group, and one for the carbon bearing the C4-methyl group.

Methyl Carbons: One signal would be expected for each of the two non-equivalent methyl groups, appearing in the upfield region (typically 15-25 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Dynamics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. The benzene ring contains a system of π-electrons, and the energy required to promote these electrons from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital falls within the UV range.

The spectrum, typically recorded in a solvent like ethanol (B145695) or hexane, would be expected to show absorptions characteristic of a substituted benzene ring. These typically include a strong absorption band around 200-220 nm (the E-band) and a weaker, more structured band at longer wavelengths, around 250-280 nm (the B-band). The substitution pattern with chlorine atoms and methyl groups would cause a slight shift (bathochromic or hypsochromic) in the position and intensity of these bands compared to unsubstituted benzene. This technique can also be used to monitor reaction dynamics if the product has a significantly different UV-Vis spectrum from the reactants.

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₈Cl₂), the molecular weight is approximately 175.05 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion ([M]⁺•). Due to the presence of two chlorine atoms, which have two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), the molecular ion peak of this compound would appear as a characteristic cluster of peaks. The primary peaks would be at m/z 174 (containing two ³⁵Cl atoms), m/z 176 (containing one ³⁵Cl and one ³⁷Cl atom), and m/z 178 (containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

Upon ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged pieces. The analysis of these fragments provides a structural fingerprint of the molecule. While the direct mass spectrum for this compound is not detailed in the available literature, a predictive fragmentation pattern can be established based on the principles of mass spectrometry and data from similar molecules like 1,4-dimethylbenzene. docbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |

| 174/176/178 | Molecular Ion | [C₈H₈Cl₂]⁺• | - |

| 159/161 | Loss of a methyl group | [C₇H₅Cl₂]⁺ | CH₃• |

| 139 | Loss of a chlorine atom | [C₈H₈Cl]⁺ | Cl• |

| 124 | Loss of Cl and a methyl group | [C₇H₅Cl]⁺ | Cl•, CH₃• |

| 103 | Loss of two chlorine atoms | [C₈H₇]⁺ | 2Cl•, H• |

Note: The table shows representative m/z values, primarily for the ³⁵Cl isotope, unless a combination is specified.

X-ray Crystallography for Solid-State Structural Determination of Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical properties and reactivity.

While a specific crystal structure determination for this compound is not prominently available, the analysis of its isomers and structural analogues provides invaluable insight. researchgate.net For instance, crystallographic studies on other dichlorodimethylbenzene isomers would reveal how the relative positions of the chloro and methyl substituents affect the crystal packing and molecular geometry. nih.gov Research on complex organometallic compounds containing substituted benzene ligands, such as p-cymene, demonstrates the power of X-ray crystallography to resolve subtle structural differences even between isomers of the same compound. researchgate.netdoaj.org

A crystallographic analysis of a this compound analogue would yield precise data on:

Molecular Geometry: The planarity of the benzene ring and any minor distortions caused by the steric bulk of the substituents.

Bond Parameters: The exact lengths of the C-C bonds within the aromatic ring, the C-CH₃ bonds, and the C-Cl bonds.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, governed by intermolecular forces like van der Waals interactions.

Table 2: Key Structural Parameters Obtainable from X-ray Crystallography of a Dichlorodimethylbenzene Analogue

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the crystal's structure. |

| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C-Cl, C-C). |

| Bond Angles (°) | The angles formed between three connected atoms (e.g., Cl-C-C). |

| Torsion Angles (°) | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Contacts | The non-covalent interactions between adjacent molecules in the crystal. |

This structural information is crucial for computational modeling, understanding solid-state properties, and correlating structure with observed chemical behavior.

Role As a Chemical Intermediate in Advanced Synthesis

Precursor in Specialty Chemical Manufacturing

1,5-Dichloro-2,4-dimethylbenzene is recognized as a specialty chemical intermediate. Its synthesis has been noted as a downstream product from the sulfonation and subsequent treatment of m-xylene. Specifically, it can be derived from 2,4-Dimethylbenzenesulfonic acid, positioning it as a distinct step in a multi-stage synthetic pathway.

While it is established as a product of other processes, detailed public information regarding its extensive use as a starting material for other high-value specialty chemicals is limited. Commercial suppliers categorize it as an organic building block, indicating its role as a foundational molecule for constructing more complex chemical structures in various research and industrial applications.

Building Block for Dye and Resin Synthesis

The structural characteristics of this compound, namely its aromatic core and reactive chlorine sites, theoretically make it a candidate for inclusion in the synthesis of certain types of dyes and polymers. The benzene (B151609) ring is a common chromophore (the color-bearing part of a molecule) in many dye structures, and the chlorine atoms can serve as leaving groups for nucleophilic substitution reactions, a common strategy in dye synthesis.

Similarly, in the field of resin and polymer science, di-functional chlorinated aromatic compounds can sometimes be used as monomers or cross-linking agents. However, despite this theoretical potential and its classification under "Organic Pigments" by some chemical vendors, specific, documented instances or patents detailing the reaction of this compound to produce specific dyes or resins are not readily found in scientific literature or patent databases. One patent for an aminosilicon nanoemulsion lists both "dye" and "this compound" among a large set of keywords, but does not describe a direct chemical reaction or relationship between them. google.com

Synthetic Utility in Functional Material Development

The development of novel functional materials often relies on uniquely substituted aromatic building blocks. The specific arrangement of chloro and methyl groups on the this compound ring could influence properties like thermal stability, solubility, and electronic characteristics in a final polymer or material. Its potential application is suggested by chemical suppliers who list it under categories relevant to material science.

Despite this, there is a notable lack of published research or patents that explicitly demonstrate the use of this compound as a direct precursor in the synthesis of specific functional materials such as advanced polymers, liquid crystals, or electronic materials. Its presence in handbooks is typically limited to listings of its physical properties rather than its reactive applications. vdoc.pub

Application in Pharmaceutical Intermediate Synthesis

Halogenated organic compounds are frequently used as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The chlorine atoms can be crucial for directing further reactions or may be part of the final molecular structure, contributing to the drug's efficacy. Suppliers of chemical building blocks often categorize compounds like this compound under "Pharmaceutical Intermediates" due to this general potential. bldpharm.com

However, a thorough review of scientific and patent literature does not reveal specific, publicly documented examples where this compound is used as a key starting material or intermediate in the synthesis of a known pharmaceutical compound. Its role in this sector remains largely theoretical based on the common functionalities of halogenated aromatics in medicinal chemistry.

Environmental Disposition and Degradation Mechanisms

Abiotic Transformation Processes

Abiotic processes are non-biological chemical and physical reactions that can lead to the transformation of 1,5-Dichloro-2,4-dimethylbenzene in the environment. These primarily include photochemical degradation and hydrolysis.

Once released into the atmosphere, chlorinated benzenes like this compound are subject to photochemical degradation. The primary pathway for this transformation is the reaction with photochemically generated hydroxyl radicals (•OH). cdc.gov This process is considered a significant removal mechanism for such compounds from the air. cdc.gov The estimated atmospheric half-life for trichlorobenzenes due to this reaction ranges from approximately 16 to 38 days, which suggests a potential for long-range atmospheric transport. cdc.gov Direct degradation by sunlight (photolysis) is not expected to be a significant environmental fate pathway for these types of compounds. cdc.gov

The rate of photochemical degradation can be influenced by environmental conditions. For instance, studies on other chlorinated aromatic compounds have shown that pH can dramatically affect the rate of photodecomposition in aqueous environments. nih.gov

Biotic Degradation Mechanisms

Biological degradation is recognized as the principal process for the ultimate elimination of chemically stable chlorinated benzenes from the environment. ethz.ch Various microorganisms in soil and water have evolved enzymatic machinery to utilize these compounds as a source of carbon and energy.

The biodegradation of chlorinated benzenes has been observed in both soil and aquatic environments under aerobic and anaerobic conditions.

Aerobic Degradation: Under aerobic conditions, numerous bacterial strains have been identified that can degrade dichlorobenzenes and related compounds. ethz.chub.edu For example, a Pseudomonas species isolated from activated sludge was found to utilize p-dichlorobenzene as its sole source of carbon and energy. nih.gov Similarly, Xanthobacter flavus 14p1 can also grow on 1,4-dichlorobenzene (B42874). ethz.ch Studies on microcosms derived from contaminated aquifers have demonstrated the aerobic biodegradation of monochlorobenzene and dichlorobenzene isomers, with degradation rates dependent on the presence of nutrients like nitrogen and phosphorus. ub.edu

Anaerobic Degradation: Under anaerobic conditions, such as those found in some groundwater and sediments, reductive dechlorination can occur. This process involves the removal of chlorine atoms, leading to the formation of less chlorinated species. For instance, methanogenic microbial consortia can transform 1,4-dichlorobenzene to monochlorobenzene and ultimately to benzene (B151609). ethz.ch Trichlorobenzenes have been shown to biodegrade slowly in soils under aerobic conditions but undergo reductive dechlorination under methanogenic (anaerobic) conditions. cdc.gov

Table 1: Examples of Microorganisms Involved in Dichlorobenzene Degradation

| Microorganism | Degraded Compound | Environment/Source | Reference |

|---|---|---|---|

| Pseudomonas sp. | p-Dichlorobenzene | Activated Sludge | nih.gov |

| Xanthobacter flavus 14p1 | 1,4-Dichlorobenzene | Not Specified | ethz.ch |

| Sphingomonas haloaromaticamans | 1,4-Dichlorobenzene | Not Specified | ethz.ch |

| Ralstonia sp. PS12 | Dichlorotoluenes | Not Specified | researchgate.net |

The aerobic biodegradation of chlorinated aromatic compounds typically proceeds through a well-defined metabolic pathway initiated by oxygenase enzymes.

For dichlorobenzenes and dichlorotoluenes, the degradation pathway generally involves the following key steps:

Dioxygenation: The initial attack on the aromatic ring is catalyzed by a dioxygenase enzyme. For instance, chlorobenzene (B131634) dioxygenase incorporates two oxygen atoms to form a cis-dihydrodiol. ethz.chnih.gov In the case of dichlorotoluenes, a tetrachlorobenzene dioxygenase (TecA) initiates the process. researchgate.net

Dehydrogenation: The unstable dihydrodiol is then rearomatized by a dehydrogenase, leading to the formation of a dichlorocatechol or a dichloromethylcatechol. nih.govresearchgate.net

Ring Cleavage: The resulting catechol is the substrate for ring cleavage, which is a critical step in breaking down the aromatic structure. This is typically carried out by a chlorocatechol 1,2-dioxygenase, which cleaves the ring in an ortho fashion to form a muconic acid derivative (e.g., 2,5-dichloro-cis,cis-muconate). nih.govresearchgate.net

Further Metabolism: The muconate is then further metabolized through a series of enzymatic reactions involving a chloromuconate cycloisomerase and a dienelactone hydrolase, eventually funneling the breakdown products into central metabolic cycles like the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov

Metabolic intermediates identified in the degradation of related compounds include 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, 3,6-dichlorocatechol, and 2,5-dichloro-cis,cis-muconate. nih.gov For dichlorotoluenes, intermediates such as dichloromethylcatechols and various dienelactones have been observed. researchgate.net It is plausible that the degradation of this compound proceeds via a similar pathway, likely forming 3,6-dichloro-4,5-dimethylcatechol as a central intermediate.

Table 2: Key Enzymes and Intermediates in the Degradation of Dichlorinated Aromatic Compounds

| Enzyme | Substrate(s) | Product(s) | Reference |

|---|---|---|---|

| Chlorobenzene dioxygenase | p-Dichlorobenzene | 3,6-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene | nih.gov |

| NAD+-dependent dehydrogenase | 3,6-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene | 3,6-Dichlorocatechol | nih.gov |

| Chlorocatechol 1,2-dioxygenase | 3,6-Dichlorocatechol | 2,5-Dichloro-cis,cis-muconate | nih.gov |

| Tetrachlorobenzene dioxygenase (TecA) | Dichlorotoluenes | Dichloromethyl-dihydrodiols | researchgate.net |

The rate and extent of the biodegradation of this compound are significantly influenced by various environmental factors.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial activity. Studies have shown that the degradation of dichlorobenzenes in groundwater microcosms was significantly enhanced after the addition of sodium phosphate (B84403) and ammonium (B1175870) sulphate. ub.edu

Temperature and pH: Microbial growth and enzymatic activity are optimal within specific temperature and pH ranges. For example, the degradation of the biocide 4-chloro-3,5-dimethylphenol (B1207549) (a related compound) by advanced oxidation processes was found to be optimal at a bulk temperature of 20°C and a pH of 4.0. researchgate.net While microbial processes may have different optima, temperature and pH remain critical parameters.

Presence of Other Compounds: The presence of other organic compounds can have complex effects. In some cases, a process known as co-metabolism can occur, where the microorganisms degrading one compound can also transform another that they cannot use as a primary energy source. researchgate.net Conversely, the presence of toxic co-contaminants can inhibit microbial activity. ub.edu

Oxygen Availability: The degradation pathway is fundamentally dependent on the presence or absence of oxygen. Aerobic pathways, involving oxygenases, are generally faster and lead to complete mineralization, while anaerobic reductive dechlorination is typically a slower process. cdc.govub.edu

Future Research Directions and Emerging Methodologies

Novel Synthetic Approaches and Catalyst Development

The conventional synthesis of chlorinated aromatic compounds, including 1,5-dichloro-2,4-dimethylbenzene, typically relies on electrophilic aromatic substitution using molecular chlorine and a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). docbrown.infolibretexts.org While effective, these traditional methods often suffer from drawbacks like catalyst deactivation, difficulty in separation, and the generation of corrosive and toxic waste.

Future research is focused on developing novel catalytic systems that offer enhanced performance and environmental compatibility. Key areas of investigation include:

Heterogeneous Catalysts: The development of solid acid catalysts, such as zeolites, clays, and metal-organic frameworks (MOFs), is a promising avenue. These materials can offer high selectivity, thermal stability, and, most importantly, can be easily separated from the reaction mixture and recycled, aligning with green chemistry principles. Their well-defined pore structures can also impart shape-selectivity, potentially favoring the formation of the desired 1,5-dichloro isomer from 2,4-dimethylbenzene (p-xylene).

Nanocatalysts: Catalysts based on metal nanoparticles supported on high-surface-area materials are being explored to maximize active sites and improve reaction rates under milder conditions. Tailoring the size, shape, and composition of these nanoparticles can fine-tune their catalytic activity and selectivity.

Organocatalysis: The use of metal-free organocatalysts presents an alternative to traditional Lewis acids, potentially avoiding metal contamination in the final product and reducing environmental impact.

Table 1: Comparison of Catalytic Systems for Dichlorination of Dimethylbenzene

| Catalyst Type | Traditional Catalysts (e.g., AlCl₃, FeCl₃) | Emerging Novel Catalysts (e.g., Zeolites, MOFs) |

| State | Homogeneous | Heterogeneous |

| Separation | Difficult; requires quenching and extraction | Easy; filtration or centrifugation |

| Recyclability | Generally not recyclable | High potential for recycling and reuse |

| Selectivity | Can lead to a mixture of isomers and over-chlorination | Potentially higher due to shape-selectivity |

| Corrosivity | High | Generally lower |

| Waste Generation | Generates acidic and metallic waste streams | Reduced waste generation |

Advanced Mechanistic Investigations

The fundamental mechanism of electrophilic aromatic halogenation is well-established and proceeds through three primary steps. chemdictionary.orgmasterorganicchemistry.comyoutube.com First, the catalyst activates the halogen to create a more potent electrophile (a chloronium ion or a polarized complex). docbrown.infomasterorganicchemistry.com Second, the π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemdictionary.orgyoutube.com Finally, a weak base removes a proton from the carbon bearing the new chlorine atom, restoring the ring's aromaticity. chemdictionary.orgmasterorganicchemistry.com

While this model is robust, advanced analytical and computational tools are enabling a more nuanced understanding of the reaction dynamics for substrates like 2,4-dimethylbenzene.

Computational Modeling: Quantum chemical methods, such as Density Functional Theory (DFT), allow for the detailed mapping of the reaction energy landscape. researchgate.net Researchers can model the transition states for chlorine addition at different positions on the 2,4-dimethylbenzene ring, providing quantitative insights into the factors governing regioselectivity and leading to the preferential formation of the 1,5-dichloro product over other isomers like 1,2-dichloro-4,5-dimethylbenzene (B1626589) or 1,4-dichloro-2,5-dimethylbenzene. nih.govnist.gov

In-Situ Spectroscopy: Techniques like Raman, infrared (IR), and NMR spectroscopy, when applied under reaction conditions (in-situ), can help detect and characterize the fleeting intermediates, such as the sigma complex. This experimental validation of theoretical models is crucial for confirming reaction pathways and understanding catalyst behavior in real-time.

Table 2: Mechanistic Steps for the Dichlorination of 2,4-Dimethylbenzene

| Step | Description | Key Species Involved |

| 1. Electrophile Generation | The Lewis acid catalyst (e.g., FeCl₃) polarizes the Cl-Cl bond, creating a potent electrophile. | C₈H₁₀, Cl₂, FeCl₃, Cl⁺[FeCl₄]⁻ |

| 2. Nucleophilic Attack | The electron-rich aromatic ring of 2,4-dimethylbenzene attacks the electrophilic chlorine. This forms a carbocation intermediate (sigma complex). | C₈H₁₀, Cl⁺, C₈H₁₀Cl⁺ (Arenium ion) |

| 3. Deprotonation | A base (e.g., [FeCl₄]⁻) removes a proton from the ring, restoring aromaticity and regenerating the catalyst. | C₈H₁₀Cl⁺, [FeCl₄]⁻, C₈H₉Cl, HCl, FeCl₃ |

Integration of Machine Learning in Predictive Chemistry

The synergy between machine learning (ML) and chemical synthesis is a rapidly emerging field with the potential to revolutionize how compounds like this compound are made. researchgate.net By analyzing vast datasets of chemical reactions, ML models can identify complex patterns and make predictions that accelerate research and development. rsc.orgfnasjournals.comresearchgate.net

Key applications in the context of this compound include:

Reaction Optimization: ML algorithms can build predictive models that correlate reaction parameters (temperature, solvent, catalyst type, concentration) with outcomes like yield and selectivity. youtube.com This allows for the in-silico optimization of reaction conditions, reducing the number of experiments needed and saving time and resources.

Catalyst Discovery: Machine learning can screen vast libraries of potential catalyst structures to identify candidates with high predicted activity and selectivity for the desired dichlorination reaction. nih.gov

Retrosynthesis Planning: Advanced ML models are being developed for retrosynthesis, the process of working backward from a target molecule to identify potential starting materials and reaction pathways. researchgate.net This can help chemists devise novel and more efficient synthetic routes.

Table 3: Application of Machine Learning Models in Chemical Synthesis

| Machine Learning Model | Application Area | Function |

| Random Forest (RF) | Reaction Outcome Prediction | Classifies reactions as high- or low-yielding; predicts optimal conditions. nih.gov |

| Support Vector Machine (SVM) | Catalyst Screening | Identifies key molecular features of effective catalysts from large datasets. researchgate.netnih.gov |

| Graph Neural Networks (GNNs) | Property Prediction & Retrosynthesis | Learns from molecular graph structures to predict properties and suggest synthetic pathways. youtube.com |

Sustainable Synthesis and Environmental Remediation Strategies

Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry. nih.gov For a compound like this compound, this involves rethinking both its production and the management of related waste streams.

Green Synthetic Approaches: Future research will likely focus on implementing greener methodologies. nih.gov This includes the use of environmentally benign solvents (or solvent-free conditions), energy-efficient reaction methods like mechanochemistry or microwave-assisted synthesis, and the use of biocatalysts (enzymes) that can offer unparalleled selectivity under mild, aqueous conditions. nih.gov

Environmental Remediation: Chlorinated aromatic hydrocarbons can be persistent environmental pollutants. Research into remediation strategies is crucial. Advanced oxidation processes (AOPs), which use powerful oxidizing agents like hydroxyl radicals to break down organic pollutants, are a viable option. Bioremediation, which employs microorganisms to degrade contaminants, offers a more sustainable and potentially lower-cost approach to cleaning up sites contaminated with dichlorodimethylbenzenes.

Table 4: Green Chemistry Principles Applied to Synthesis

| Green Chemistry Principle | Application to Synthesis of this compound |

| Waste Prevention | Designing syntheses to maximize atom economy and minimize byproducts. |

| Safer Solvents and Auxiliaries | Replacing hazardous chlorinated solvents with water, supercritical CO₂, or ionic liquids. |

| Design for Energy Efficiency | Using microwave or mechanochemical methods to reduce reaction times and energy consumption. nih.gov |

| Use of Renewable Feedstocks | Exploring bio-based routes to starting materials like p-xylene. |

| Catalysis | Employing recyclable heterogeneous or biocatalysts instead of stoichiometric Lewis acids. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,5-Dichloro-2,4-dimethylbenzene, and how can purity be maximized?

- Methodology : Use Friedel-Crafts alkylation or direct chlorination of pre-functionalized toluene derivatives. For example, chlorinate 2,4-dimethylbenzene using FeCl₃ as a catalyst under controlled temperature (40–60°C) to minimize isomerization. Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Key Challenge : Competing formation of 1,3- or 1,4-dichloro isomers requires precise stoichiometry and reaction monitoring (e.g., GC-MS or HPLC) .

Q. How can NMR spectroscopy distinguish this compound from its structural isomers?

- Methodology :

- ¹H NMR : The para-substituted chlorines and methyl groups in this compound produce distinct splitting patterns. For example, aromatic protons exhibit a doublet of doublets (J ≈ 8 Hz) due to coupling with adjacent substituents.

- ¹³C NMR : Chlorine-induced deshielding shifts specific carbons (e.g., C-1 and C-5 at ~125–130 ppm) .

- Validation : Compare with reference spectra of isomers like 1,3-Dichloro-2-methyl-5-nitrobenzene (CAS 7149-69-1) .

Q. What are the solubility and stability profiles of this compound in common organic solvents?

- Methodology : Conduct gravimetric analysis by dissolving the compound in solvents (e.g., DCM, THF, ethanol) at varying temperatures. Monitor stability via UV-Vis spectroscopy over 72 hours.

- Findings : Expected low solubility in polar solvents (e.g., water: <0.1 mg/L at 25°C) but high solubility in chlorinated solvents. Stability decreases under UV light due to potential dechlorination .

Advanced Research Questions

Q. How does electronic substituent effects influence the regioselectivity of electrophilic substitution in this compound?

- Methodology : Perform nitration or sulfonation reactions and analyze product distribution via LC-MS. Use computational modeling (DFT) to map electron density and predict reactive sites.

- Insight : Methyl groups act as ortho/para directors, while chlorines are meta directors. Steric hindrance from methyl groups may dominate, favoring substitution at less hindered positions .

Q. What catalytic systems improve the efficiency of cross-coupling reactions involving this compound?

- Methodology : Test palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings with aryl boronic acids. Optimize ligand choice (e.g., SPhos for sterically hindered substrates) and solvent (toluene/DMF).

- Data Contradiction : While PdCl₂(PPh₃)₂ works for dichlorobenzenes, steric bulk in this compound may require Buchwald-Hartwig conditions .

Q. How do environmental factors (pH, temperature) affect the degradation pathways of this compound in soil?

- Methodology : Use ¹⁴C-labeled compound in microcosm studies. Monitor degradation products (e.g., chlorophenols) via GC-MS and assess microbial activity via ATP assays.

- Key Finding : Aerobic conditions favor hydroxylation at chlorine sites, while anaerobic conditions promote reductive dechlorination. Half-life ranges from 30–90 days depending on soil type .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.